N,N-dimethylquinoline-8-sulfonamide is a compound that falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heterocyclic ring. This particular compound features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of dimethyl groups on the nitrogen atom enhances its solubility and biological activity. N,N-dimethylquinoline-8-sulfonamide has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes involved in cancer metabolism.
N,N-dimethylquinoline-8-sulfonamide can be synthesized through various chemical pathways, often involving the modification of quinoline derivatives. It is classified as a sulfonamide due to its functional group and is also categorized under quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of N,N-dimethylquinoline-8-sulfonamide typically involves several key steps:
These methods have been documented in literature, highlighting their efficiency and scalability for synthetic applications in pharmaceutical development .
N,N-dimethylquinoline-8-sulfonamide has a molecular formula of C12H12N2O2S. Its structure consists of a quinoline ring substituted with a sulfonamide group at the 8-position and two methyl groups on the nitrogen atom. The key structural features include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling .
N,N-dimethylquinoline-8-sulfonamide participates in various chemical reactions typical for sulfonamides:
These reactivities are crucial for developing analogs with enhanced biological properties .
The mechanism of action for N,N-dimethylquinoline-8-sulfonamide primarily involves its role as an inhibitor of muscle isoform 2 of pyruvate kinase (PKM2). PKM2 is critical in cancer cell metabolism, facilitating glycolysis under hypoxic conditions typical in tumors. The compound modulates PKM2 activity by stabilizing its less active form, thereby reducing pyruvate levels and inhibiting cancer cell proliferation.
In vitro studies have demonstrated that N,N-dimethylquinoline-8-sulfonamide effectively decreases intracellular pyruvate concentrations in cancer cells while exhibiting selective cytotoxicity towards tumor cells compared to normal cells . This selectivity underscores its potential as a therapeutic agent in cancer treatment.
N,N-dimethylquinoline-8-sulfonamide exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm its structure and purity .
N,N-dimethylquinoline-8-sulfonamide has several promising applications in scientific research:
Quinoline sulfonamide derivatives trace their pharmaceutical origins to natural alkaloids like quinine, isolated from Cinchona bark, which demonstrated antimalarial properties and inspired synthetic analogs. The discovery of sulfanilamide's antibacterial effects in the 1930s marked the first major therapeutic application of sulfonamides, establishing the sulfonamide group (-SO₂NH₂) as a privileged pharmacophore. The strategic fusion of quinoline and sulfonamide scaffolds began in the mid-20th century, yielding compounds with enhanced bioactivity and target specificity. Early derivatives like sulfadiazine (1941) and sulfapyridine (1942) demonstrated broad anti-infective applications, laying the groundwork for structural diversification [3] [6].
Table 1: Key Milestones in Quinoline Sulfonamide Development
Time Period | Therapeutic Focus | Representative Derivatives | Clinical Impact |
---|---|---|---|
Pre-1930s | Antimalarials | Quinine (natural alkaloid) | Established quinoline core bioactivity |
1930s-1950s | Antibacterials | Sulfadiazine, Sulfapyridine | First synthetic sulfonamide antibiotics |
1960s-1980s | Diuretics/Carbonic Anhydrase Inhibitors | Hydrochlorothiazide, Acetazolamide | Expanded to non-antibacterial applications |
1990s-Present | Oncology & Targeted Therapies | N,N-Dimethylquinoline-8-sulfonamide, Tipifarnib, Bosutinib | PKM2 modulators, kinase inhibitors |
By the 1990s, research shifted toward cancer metabolism and kinase modulation. Over 150 FDA-approved drugs now incorporate sulfur(VI) motifs like sulfonamides, with quinoline-8-sulfonamides emerging as critical anti-cancer scaffolds. These compounds evolved from simple antimicrobials to sophisticated tumor-selective agents targeting metabolic enzymes and signaling pathways. Recent advances leverage click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to synthesize hybrids like quinoline-1,2,3-triazole sulfonamides, enhancing target affinity and pharmacokinetic profiles [2] [6] [7].
N,N-Dimethylquinoline-8-sulfonamide (C₁₇H₁₆N₂O₂S; CID 5104146) features a quinoline core sulfonylated at the C8 position with a dimethylated nitrogen (-N(CH₃)₂). The quinoline system provides a planar, aromatic framework facilitating π-π stacking and hydrophobic interactions with biological targets. The sulfonamide group (-SO₂N<) acts as a hydrogen-bond acceptor/donor and enhances solubility, while N,N-dimethylation introduces steric bulk that prevents intramolecular hydrogen bonding and increases lipophilicity, promoting membrane permeability [1] [7].
Table 2: Functional Group Contributions to Bioactivity
Structural Element | Role in Target Interaction | Physicochemical Influence |
---|---|---|
Quinoline C8 Position | Directs sulfonamide placement for optimal enzyme binding | Planarity enhances DNA/enzyme intercalation |
Sulfonyl Group (O=S=O) | Coordinates metal ions, forms H-bonds | High polarity improves water solubility |
Tertiary Sulfonamide (-SO₂N(CH₃)₂) | Blocks protonation, reduces acidity | Increased logP enhances cellular uptake |
Quinoline Nitrogen | Chelates transition metals (e.g., Fe³⁺, Cu²⁺) | Electron-rich site for redox activity |
Bioisosteric replacements further optimize this scaffold. Replacing the sulfonamide with a 1,2,3-triazole ring (as in PKM2 modulators) preserves hydrogen-bonding capacity while adding dipole interactions and metabolic stability. Computational studies confirm that N,N-dimethylation induces conformational restraint, orienting the sulfonyl group toward key residues in PKM2's allosteric pocket. Molecular docking reveals hydrogen bonds between sulfonyl oxygens and PKM2's Leu353/Gly315, while the dimethylamino group engages in van der Waals contacts with Tyr390. This unique binding mode shifts PKM2 toward its inactive dimeric state, disrupting cancer metabolism [2] [7].
N,N-Dimethylquinoline-8-sulfonamide derivatives exert potent anticancer effects by modulating pyruvate kinase M2 (PKM2), a key glycolytic enzyme overexpressed in tumors. PKM2 exists in dynamic equilibrium between high-activity tetramers and low-activity dimers. Cancer cells exploit dimeric PKM2 to accumulate glycolytic intermediates for biomass synthesis. Quinoline-8-sulfonamides bind at the PKM2 dimer-dimer interface, stabilizing the inactive dimeric form and reducing pyruvate production. This selectively starves cancer cells of energy while sparing normal cells with PKM1 expression. For example, compound 9a (a triazole-linked quinoline-8-sulfonamide) reduced intracellular pyruvate by 78% in A549 lung cancer cells and induced G0/G1 cell cycle arrest through p53/p21 upregulation [2] [6].
Table 3: Metabolic Enzyme Targeting by Quinoline-8-Sulfonamide Derivatives
Enzyme Target | Biological Consequence | Cellular Outcomes |
---|---|---|
PKM2 (Dimeric Form) | Inhibition of glycolytic flux | Reduced ATP/pyruvate, accumulation of biosynthetic intermediates |
LDHA (Lactate Dehydrogenase A) | Suppressed lactate production | Inhibition of Warburg effect, tumor acidification |
Carbonic Anhydrase IX/XII | Dysregulated pH homeostasis | Impaired cell invasion/metastasis |
Beyond PKM2, these compounds inhibit lactate dehydrogenase A (LDHA), disrupting the Warburg effect. Hybrid derivatives like 3c (an 8-hydroxyquinoline-5-sulfonamide) also show dual anticancer/antibacterial activity. In multidrug-resistant Staphylococcus aureus (MRSA), 3c disrupts redox balance via metal chelation, achieving MIC values of 1–2 µg/mL, comparable to ciprofloxacin. This multifunctional enzyme inhibition positions N,N-dimethylquinoline-8-sulfonamide derivatives as versatile scaffolds for targeting metabolic vulnerabilities in cancer and resistant infections [2] [6] [7].
Table 4: Antibacterial Effects of Quinoline Sulfonamide Derivatives
Bacterial Strain | Most Active Compound | Activity (MIC, µg/mL) | Reference Agent |
---|---|---|---|
Methicillin-Resistant S. aureus (MRSA) | 3c | 1–2 | Oxacillin (≥256) |
Vancomycin-Resistant E. faecalis (VRE) | 3c | 8 | Vancomycin (≥32) |
S. aureus ATCC 29213 | 3a | 4 | Ciprofloxacin (0.5) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7